molecular formula C11H20O2 B1345184 6-Hexyltetrahydro-2H-pyran-2-one CAS No. 710-04-3

6-Hexyltetrahydro-2H-pyran-2-one

Cat. No. B1345184
CAS RN: 710-04-3
M. Wt: 184.27 g/mol
InChI Key: YZRXRLLRSPQHDK-UHFFFAOYSA-N
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Description

The compound 6-Hexyltetrahydro-2H-pyran-2-one is a derivative of the tetrahydropyran family, which is a class of organic compounds characterized by a six-membered ether ring containing five carbon atoms and one oxygen atom. The hexyl group attached to the 2H-pyran-2-one indicates a six-carbon alkyl chain, which may influence the compound's physical and chemical properties, as well as its potential biological activity.

Synthesis Analysis

The synthesis of related tetrahydropyran compounds has been reported using various methods. For instance, an enantioselective route for synthesizing a similar antifungal agent was developed, which involved epoxide ring opening with a Grignard reagent and stereoselective reduction using catecholborane as key reactions . Another approach for synthesizing tetrahydropyran derivatives included one-pot double allylboration and ring-closing metathesis reactions, which proved to be concise and efficient . Additionally, a highly diastereoselective one-pot three-component synthesis was performed using Prins cyclization, which yielded a range of tetrahydropyran derivatives . A practical stereoselective synthesis involving diastereoselective iodine-induced electrophilic cyclization and ring closing metathesis was also described .

Molecular Structure Analysis

The molecular structure of tetrahydropyran derivatives is characterized by the presence of a tetrahydropyran ring, which can be functionalized at various positions. The stereochemistry of the substituents on the tetrahydropyran ring is crucial for the biological activity of these compounds. For example, the synthesis of a potent natural antifungal compound involved specific stereochemical configurations at the 6-position of the tetrahydropyran ring .

Chemical Reactions Analysis

Tetrahydropyran derivatives can undergo various chemical reactions, including esterification and glycosidic linkage formation. The 6-hydroxy-2H-pyran-3(6H)-ones were esterified stereoselectively with acetic and formic acid, and with amino acids and peptide derivatives . These reactions are important for the modification of the tetrahydropyran core to produce derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyran derivatives are influenced by their functional groups and stereochemistry. For instance, the synthesis of 6-Hydroxy-2H-pyran-3(6H)-onyl-hexoses demonstrated the potential of these compounds as precursors for the synthesis of a variety of disaccharides . Spectroscopic and theoretical explorations of a related biomolecule provided insights into reactive sites, electron density dislocation, and molecular interactions . The efficient synthesis of maltol and related compounds from 2-alkyl-6-methoxy-2H-pyran-3(6H)-ones highlighted the versatility of tetrahydropyran derivatives in organic synthesis .

Scientific Research Applications

Synthesis of Derivatives

6-Hexyltetrahydro-2H-pyran-2-one, as a variant of 2H-pyran-2-ones, has been utilized in the synthesis of various derivatives. A study by Vraniar et al. (2002) explored the synthesis of α,β-didehydroamino acid derivatives with isoxazolyl or pyrazolyl moieties from 2H-pyran-2-ones. They focused on the influence of substituents and reaction conditions on the formation of these derivatives (Vraniar et al., 2002).

Precursor for Flavor and Fragrance Compounds

Another significant application is in the preparation of flavor and fragrance compounds. Torii et al. (1976) reported the synthesis of maltol, ethyl maltol, and pyromeconic acid from 2-alkyl-6-methoxy-2H-pyran-3(6H)-ones, highlighting the compound's utility in creating these commercially valuable substances (Torii et al., 1976).

Precursor for Disaccharides

In carbohydrate chemistry, 6-Hexyltetrahydro-2H-pyran-2-one can act as a precursor for disaccharides. Grynkiewicz and Zamojski (1978) utilized a highly functionalized synthone derived from 2H-pyran-3(6H)-one for synthesizing pyromeconic acid and phosphorus-containing sugars, aiming to form glycosidic linkages for disaccharide production (Grynkiewicz & Zamojski, 1978).

Chiral Resolution

and SynthesisThe chiral resolution of compounds related to 6-Hexyltetrahydro-2H-pyran-2-one has been achieved through enzymatic methods. Heuvel et al. (1997) achieved the kinetic resolution of 6-acetyloxy-2H-pyran-3(6H)-one using immobilized lipase, resulting in enantiomerically pure compounds. This demonstrates the potential for obtaining optically active derivatives from 2H-pyran-2-ones (Heuvel et al., 1997).

Synthesis of Biologically Active Compounds

6-Hexyltetrahydro-2H-pyran-2-one and its derivatives have been employed in the synthesis of various biologically active compounds. For instance, Gelmini et al. (2016) developed a synthetic route for α-6-hydroxy-6-methyl-4-enyl-2H-pyran-3-one from bio-based derivatives. This reaction provided access to poly-oxygenated compounds, a common motif in many natural products (Gelmini et al., 2016).

Luminescence Studies

The study of luminescence properties in 2H-pyran-2-one derivatives has been an area of interest. Karpov et al. (2020) described the synthesis and solid-state luminescence properties of highly-substituted 6-amino-2H-pyran-2-one derivatives. These compounds, based on the 2H-pyran-2-one scaffold, are promising for developing condensed biologically active compounds (Karpov et al., 2020).

Mechanism of Action

Target of Action

Delta-Undecalactone is primarily used in the food and fragrance industries . Its primary targets are the olfactory receptors in humans and animals, where it imparts a creamy, fruity odor .

Mode of Action

The compound interacts with its targets (olfactory receptors) by binding to them and triggering a neural response. This response is then interpreted by the brain as a specific smell, in this case, a creamy, fruity odor .

Biochemical Pathways

When Delta-Undecalactone binds to olfactory receptors, it initiates a cascade of biochemical reactions that result in the perception of its characteristic odor .

Result of Action

The primary result of Delta-Undecalactone’s action is the perception of its characteristic creamy, fruity odor. This makes it valuable in industries that rely on scent, such as food and fragrances .

Action Environment

The action of Delta-Undecalactone can be influenced by various environmental factors. For instance, its volatility and therefore its perception as a fragrance can be affected by temperature and humidity. Furthermore, its stability can be influenced by the pH of its environment, with it being more stable in acidic conditions .

properties

IUPAC Name

6-hexyloxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H20O2/c1-2-3-4-5-7-10-8-6-9-11(12)13-10/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRXRLLRSPQHDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CCCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
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DSSTOX Substance ID

DTXSID9047099
Record name 6-Hexyltetrahydro-2H-pyran-2-one
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Molecular Weight

184.27 g/mol
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS], colourless to pale yellow liquid with a creamy, peach-like odour
Record name delta-Undecalactone
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Record name 5-Hydroxyundecanoic acid lactone
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

152.00 to 155.00 °C. @ 10.50 mm Hg
Record name 6-Hexyltetrahydro-2H-pyran-2-one
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Solubility

1 ml in 1 ml 95% alcohol (in ethanol)
Record name 5-Hydroxyundecanoic acid lactone
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Density

0.956-0.961
Record name 5-Hydroxyundecanoic acid lactone
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Product Name

6-Hexyltetrahydro-2H-pyran-2-one

CAS RN

710-04-3
Record name δ-Undecalactone
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Record name 2H-Pyran-2-one, 6-hexyltetrahydro-
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Record name .DELTA.-UNDECALACTONE
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Record name 6-Hexyltetrahydro-2H-pyran-2-one
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Q & A

Q1: How does Delta-Undecalactone function as a spatial mosquito repellent? What is its target and what are the downstream effects?

A1: While the exact mechanism of action remains unclear, research suggests that Delta-Undecalactone likely interacts with the olfactory system of mosquitoes, interfering with their ability to detect human scents and other attractants. [] It essentially masks the cues that mosquitoes use to locate their hosts. More research is needed to fully understand the specific molecular targets and downstream signaling pathways involved.

Q2: One study mentioned the use of micro-encapsulation for Delta-Undecalactone in mosquito nets. How does this formulation strategy impact its stability and effectiveness?

A2: Micro-encapsulation can enhance the stability and controlled release of volatile compounds like Delta-Undecalactone. [] By encapsulating the compound in a protective matrix, its evaporation rate can be reduced, prolonging its repellency duration. This is crucial for applications like mosquito nets where sustained release is desirable.

Q3: A study mentioned that increasing the chain length of lactones, from Delta-Octalactone to Delta-Dodecalactone, leads to higher enantiomeric excess in lipase-catalyzed hydrolysis. Does this trend hold true for Delta-Undecalactone as well?

A3: Yes, the research indicates that Delta-Undecalactone, with its eleven-carbon chain, exhibits high enantiomeric excess when subjected to lipase-catalyzed hydrolysis. [] This suggests that lipases exhibit selectivity towards specific stereoisomers of lactones, and this selectivity is influenced by the length of the alkyl chain.

Q4: One paper mentioned that the efficacy of Delta-Undecalactone as a mosquito repellent was tested in a "push-pull" system. Can you elaborate on what a "push-pull" system is and how it works?

A4: A "push-pull" system in the context of mosquito control involves the simultaneous use of a repellent ("push") and an attractant ("pull"). [, ] Delta-Undecalactone acts as the "push" component, deterring mosquitoes from entering homes. The "pull" component is typically an odor-baited trap placed strategically outdoors to lure and capture mosquitoes. This combined approach aims to create a protective zone around homes while reducing the overall mosquito population.

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